Structural Differentiation: Hydroxy-Bisthiophene Scaffold vs. Tetrahydrobenzothiophene in JNK Inhibition
The target compound's non-annulated bisthiophene scaffold with a secondary hydroxyl contrasts with the fused tetrahydrobenzothiophene core of TCS JNK 5a (JNK Inhibitor IX; CAS 312917-14-9). TCS JNK 5a exhibits pIC50 values of 6.5 (JNK2) and 6.7 (JNK3) with no detectable activity against JNK1 (pIC50 < 5.0) . The target compound's flexible, non-fused bisthiophene architecture and hydroxyl hydrogen-bond donor are anticipated to alter the binding mode and potentially expand or shift the kinase selectivity profile [1]. Direct comparative enzymatic data are not publicly available; this evidence is class-level inference.
| Evidence Dimension | JNK2/JNK3 Inhibition (pIC50) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | TCS JNK 5a: JNK2 pIC50 6.5; JNK3 pIC50 6.7; JNK1 pIC50 < 5.0 |
| Quantified Difference | Not determinable from available data |
| Conditions | In vitro kinase assay; ATP-binding site competition |
Why This Matters
The absence of a fused tetrahydrobenzo ring and the presence of a hydroxyl group may confer differential hydrogen-bonding interactions with kinase hinge regions, potentially enabling selectivity tuning not achievable with JNK Inhibitor IX.
- [1] Buettelmann, B.; Ceccarelli, S. M.; Kuehne, H.; Kuhn, B.; Neidhart, W.; Obst Sander, U.; Richter, H. Non-annulated thiophenylamides. US Patent 9,353,102 B2, May 31, 2016. View Source
